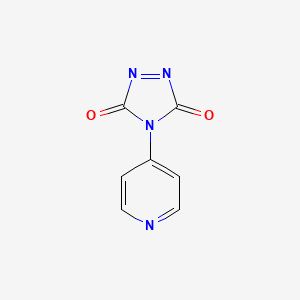

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione

Description

Contextualization within the Triazoline Scaffold Family

The 1,2,4-triazole (B32235) nucleus is a fundamental five-membered heterocyclic scaffold containing three nitrogen atoms. acs.org This ring system is a prominent feature in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others. acs.orgsigmaaldrich.com The triazole moiety's utility stems from its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. researchgate.net

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione belongs to a specific subclass of triazoles known as 1,2,4-triazoline-3,5-diones, or urazoles in their reduced form. A notable characteristic of the oxidized triazolinedione ring is its exceptional reactivity as a dienophile in Diels-Alder reactions. The phenyl-substituted analog, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is renowned for being one of the most powerful dienophiles known, reacting swiftly with a wide range of dienes. researchgate.net This high reactivity is attributed to the electron-withdrawing nature of the azo group and the two carbonyl functions, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile.

Significance of Pyridinyl Moieties in Contemporary Chemical Biology

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. organic-chemistry.orgnih.gov Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its importance. organic-chemistry.orgnih.govchemicalbook.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can be protonated to form a pyridinium (B92312) cation, which can engage in ionic interactions. This versatility allows pyridinyl moieties to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. organic-chemistry.orgnih.govchemicalbook.com

The incorporation of a pyridine ring into a molecule can enhance its solubility, bioavailability, and target-binding affinity. organic-chemistry.org For instance, the pyridine nitrogen can interact with key residues in enzyme active sites or receptors. The substitution pattern on the pyridine ring further allows for the fine-tuning of a compound's electronic and steric properties.

Overview of Advanced Heterocyclic Compound Research

Modern heterocyclic chemistry research is driven by the need for novel compounds with enhanced biological activities and specific functionalities. scbt.comresearchgate.netnih.gov Key areas of advancement include the development of efficient and sustainable synthetic methodologies, the exploration of new chemical space through the creation of diverse molecular libraries, and the use of computational tools to predict and understand structure-activity relationships. scbt.comresearchgate.net

Multicomponent reactions, C-H activation, and photoredox catalysis are among the cutting-edge synthetic strategies that have enabled the rapid assembly of complex heterocyclic structures. researchgate.net These methods often provide access to novel scaffolds that were previously difficult to synthesize, thereby expanding the toolbox available to medicinal chemists. The fusion of different heterocyclic rings to create hybrid molecules is a particularly fruitful approach, as it can lead to compounds with synergistic or novel biological activities. nih.gov

Rationale for Focused Investigation of this compound

The focused investigation of this compound is predicated on the unique combination of its two constituent heterocyclic rings. The highly reactive triazolinedione moiety serves as a powerful tool for chemical transformations, particularly for the rapid construction of complex polycyclic systems via Diels-Alder reactions. This reactivity can be harnessed for the synthesis of novel compound libraries for high-throughput screening.

Furthermore, the pyridinyl group imparts properties that are highly desirable in chemical biology and drug discovery. Its ability to engage in a variety of intermolecular interactions can be exploited to design molecules that bind selectively to specific biological targets. The focused study of this compound allows for a systematic exploration of how the interplay between the reactive triazolinedione and the biologically relevant pyridine ring can be utilized to develop new chemical probes, and potentially, therapeutic leads.

Detailed Research Findings

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its chemical properties and reactivity can be inferred from the well-established chemistry of its constituent parts and closely related analogs.

Synthesis of this compound

The synthesis of this compound is expected to proceed via a two-step sequence, analogous to the synthesis of other 4-substituted triazolinediones. researchgate.net The first step involves the synthesis of the urazole (B1197782) precursor, 4-(pyridin-4-yl)-1,2,4-triazolidine-3,5-dione. This can be achieved through the cyclization of a corresponding semicarbazide (B1199961) derivative.

The second step is the oxidation of the urazole to the highly reactive triazolinedione. Various oxidizing agents can be employed for this transformation, including N-bromosuccinimide, tert-butyl hypochlorite (B82951), or Oxone® in the presence of a bromide source. researchgate.net

Interactive Data Table: Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₄N₄O₂ | 176.13 |

| 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | C₇H₆N₄O₂ | 178.15 |

Data sourced from chemical supplier information. scbt.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H4N4O2 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

4-pyridin-4-yl-1,2,4-triazole-3,5-dione |

InChI |

InChI=1S/C7H4N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H |

InChI Key |

VWYYULUOUJVWML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N2C(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Pyridinyl 1,3,5 Triazoline 2,4 Dione

Established Synthetic Pathways for the 1,3,5-Triazoline-2,4-dione Core

The synthesis of the 1,3,5-triazoline-2,4-dione heterocyclic system is a well-documented area of research. The core structure is typically not synthesized directly but is instead obtained through the oxidation of its stable precursor, a 4-substituted-1,2,4-triazolidine-3,5-dione, commonly known as a urazole (B1197782). dntb.gov.ua Therefore, the primary synthetic challenge lies in the efficient construction of the urazole ring.

Cyclization Reactions and Precursor Transformations

The formation of the urazole ring is most commonly achieved through the cyclization of semicarbazide (B1199961) derivatives. nih.gov These precursors can be synthesized through several routes, with the choice of method often depending on the availability and reactivity of the starting materials.

One of the most traditional and widely used methods involves the reaction of an isocyanate with a carbazate (B1233558), such as ethyl carbazate. acs.org The resulting semicarbazide can then be cyclized under basic or thermal conditions to yield the urazole. tandfonline.comugent.be For aromatic isocyanates, this method is often efficient.

Alternatively, urazoles can be synthesized from amines. In this approach, an amine is reacted with an activated carbamate, which acts as an isocyanate equivalent, to form the semicarbazide intermediate. acs.org Another route starting from amines involves a two-step process where the amine is first reacted with phenyl chloroformate to form an N,N-disubstituted diphenyl imidodicarbonate, which is then cyclized with hydrazine (B178648). acs.org

A third major pathway utilizes carboxylic acids as the starting material. Through a Curtius rearrangement, a carboxylic acid can be converted to an isocyanate, which is then reacted in situ with a carbazate to form the semicarbazide precursor for cyclization. acs.org

The direct condensation of an amine with biurea (B89910) represents another, albeit less common due to harsh reaction conditions, method for synthesizing 4-substituted urazoles. acs.org

The final step in the formation of the 1,3,5-triazoline-2,4-dione is the oxidation of the corresponding urazole. A variety of oxidizing agents have been employed for this transformation, with the choice often dictated by the sensitivity of the substituents on the urazole ring. nih.govresearchgate.net Mild and heterogeneous oxidizing systems, such as those based on nitrate (B79036) salts in combination with silica-supported acids, have been developed to improve yields and simplify purification. dntb.gov.uaresearchgate.netresearchgate.net

Methodologies for Nitrogen Substitution (N-acylation, N-alkylation)

While the primary focus is on substitution at the N-4 position of the triazoline-2,4-dione ring, which defines the specific analogue, general methodologies for N-acylation and N-alkylation of triazole and other heterocyclic systems are relevant for understanding the broader chemical landscape. N-alkylation of triazole-containing compounds can be achieved using alkyl halides in the presence of a base. nih.gov Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols has also been reported, showcasing advanced catalytic methods. scielo.org.za N-acylation can be accomplished using acylating reagents like acyl chlorides. springerprofessional.de These substitution reactions are fundamental in diversifying the chemical space of triazole-based compounds.

Targeted Synthesis of N-(4-Pyridinyl) Analogues

The synthesis of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione requires the strategic introduction of the 4-pyridinyl moiety onto the triazolinedione core. This is achieved by first synthesizing the corresponding N-(4-pyridinyl)urazole, which is then oxidized.

Strategic Introduction of the 4-Pyridinyl Moiety

Based on the established synthetic pathways for urazoles, several strategies can be proposed for the introduction of the 4-pyridinyl group.

A plausible and direct approach involves the use of 4-aminopyridine (B3432731) as the starting amine. Reacting 4-aminopyridine with a suitable reagent to form a semicarbazide intermediate is the key step. One such method involves the reaction of 4-aminopyridine with an activated carbonyl compound derived from a carbazate, such as one prepared using carbonyldiimidazole. tandfonline.com This would generate the 4-(4-pyridinyl)semicarbazide, which can then be cyclized.

Another viable route is through the corresponding isocyanate. The synthesis of 4-pyridinyl isocyanate, though not trivial, would allow for its direct reaction with ethyl carbazate to form the necessary semicarbazide precursor. rsc.orgoakwoodchemical.com The isocyanate itself could potentially be generated from isonicotinic acid via a Curtius rearrangement.

A summary of a potential synthetic pathway starting from 4-aminopyridine is presented in the table below.

Interactive Data Table: Proposed Synthesis of N-(4-Pyridinyl)urazole

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 4-Aminopyridine, Methyl hydrazinocarboxylate | Carbonyldiimidazole, THF, room temp. | 1-(Methoxycarbonyl)-4-(4-pyridinyl)semicarbazide |

| 2 | 1-(Methoxycarbonyl)-4-(4-pyridinyl)semicarbazide | Base (e.g., K₂CO₃ or NaOEt), Reflux | N-(4-Pyridinyl)urazole |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-(4-Pyridinyl)urazole and its subsequent oxidation product. For the cyclization of the semicarbazide, the choice of base and solvent can significantly impact the reaction efficiency. tandfonline.com Both basic conditions, such as potassium carbonate or sodium ethoxide in a suitable solvent, and thermal cyclization can be explored. tandfonline.comugent.be The pH of the workup is also a critical parameter to ensure the isolation of the urazole product. tandfonline.com

For the oxidation of N-(4-pyridinyl)urazole to this compound, the choice of oxidizing agent is paramount, especially given the presence of the potentially sensitive pyridine (B92270) ring. Mild and selective oxidation methods would be preferable. Telescoped procedures, where the urazole is oxidized in situ and reacted with another component, have been developed for other urazoles and could be adapted. nih.gov For instance, calcium hypochlorite (B82951) has been used as a mild oxidant for urazoles. nih.gov The use of catalytic amounts of a Lewis acid, such as magnesium chloride, has been shown to promote subsequent reactions of the in situ generated triazolinedione. nih.gov

Interactive Data Table: Potential Oxidation Conditions for N-(4-Pyridinyl)urazole

| Oxidizing System | Solvent | Conditions | Potential Advantages |

| Calcium hypochlorite | Dichloromethane | Room Temperature | Mild, commercially available |

| Ammonium (B1175870) nitrate / Silica (B1680970) sulfuric acid | Dichloromethane | Room Temperature, Heterogeneous | Mild, catalytic, easy workup |

| Molybdatophosphoric acid / NaNO₂ / wet SiO₂ | Dichloromethane | Room Temperature, Heterogeneous | Mild, efficient, heterogeneous |

Novel Synthetic Approaches and Sustainable Chemistry Considerations

Emerging trends in chemical synthesis emphasize the development of more sustainable and efficient methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. springerprofessional.demdpi.commdpi.comdurham.ac.uk The synthesis of heterocyclic compounds, including those with triazole scaffolds, has been successfully demonstrated using flow chemistry. springerprofessional.demdpi.comuc.pt The synthesis of isocyanates, key precursors for urazoles, has also been adapted to flow conditions, which can mitigate the hazards associated with their synthesis and handling. google.com A flow-based synthesis of this compound could involve the in-line generation of 4-pyridinyl isocyanate, followed by reaction with a carbazate, cyclization, and finally, in-line oxidation, potentially telescoping multiple steps into a single, continuous process.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govscielo.org.zaijprt.orgrsc.org The synthesis of various triazole derivatives has been shown to be amenable to microwave-assisted conditions. nih.govrsc.orgresearchgate.netrsc.orgrsc.org Both the cyclization of the semicarbazide to the urazole and the subsequent oxidation could potentially be accelerated using microwave heating, offering a more energy-efficient route to the target compound.

Green Catalysis and Solvent-Free Reactions: The development of sustainable synthesis routes for urazoles that avoid the use of toxic isocyanates and minimize solvent use is an active area of research. rsc.orgresearchgate.net Methods utilizing diphenyl carbonate as a phosgene-free activating agent and proceeding in a one-pot, solvent-free manner have been reported for the synthesis of various urazoles. ugent.bersc.org Applying such principles to the synthesis of N-(4-pyridinyl)urazole would represent a significant advancement in the sustainable production of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, minimize energy consumption, and avoid hazardous solvents. nih.govrsc.org For the synthesis of this compound and its precursors, several green approaches have been adapted from methodologies for related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The synthesis of the urazole precursor, which can be time-consuming, benefits significantly from this technology. For instance, the cyclization reactions to form the urazole ring can be completed in minutes under microwave irradiation, compared to hours of refluxing. nih.govscipublications.com Similarly, the synthesis of related 5-aryl-1,2,4-triazolidine-3-thiones has been achieved efficiently using an agro-waste-derived catalyst under microwave conditions, highlighting a sustainable and rapid approach. acgpubs.org

Solvent-Free and Water-Based Reactions: To minimize the use of volatile and toxic organic solvents, researchers have explored solvent-free ("neat") conditions or the use of water as a reaction medium. acgpubs.org The synthesis of N-substituted urazoles can be performed using pyridine not just as a base but also as the solvent, which can be removed in vacuo. Agro-waste extracts in water have also been successfully used as a medium for related triazolidine (B1262331) syntheses, offering a highly sustainable pathway. acgpubs.org

The table below summarizes a comparison between conventional and green synthesis methods for precursors and related triazole compounds, illustrating the advantages of green chemistry principles.

| Reaction Type | Method | Conditions | Time | Yield | Reference |

| 1,2,4-Triazole (B32235) Synthesis | Conventional | Reflux | 27 hours | ~90% | nih.gov |

| 1,2,4-Triazole Synthesis | Microwave | Ethanol, MW | 30 minutes | 96% | nih.gov |

| 4-Amino-1,2,4-Triazole | Conventional | Reflux | 10 hours | ~85% | nih.gov |

| 4-Amino-1,2,4-Triazole | Microwave | MW, 250 W | 8-9 minutes | ~85% | nih.gov |

| Triazolidine-3-thione | Conventional | Reflux | 6-8 hours | 70-80% | acgpubs.org |

| Triazolidine-3-thione | Microwave | WEOFSA, MW, 450W | 6 minutes | 92% | acgpubs.org |

This table presents data for analogous compounds to illustrate the general advantages of microwave-assisted synthesis.

Catalytic Methods for Enhanced Selectivity and Efficiency

The oxidation of the 4-(pyridin-4-yl)urazole precursor to the target triazolinedione is a critical step that requires mild and selective reagents to avoid degradation of the product. Catalytic methods are preferred as they often operate under milder conditions, reduce waste from stoichiometric oxidants, and improve yields.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, as the catalyst can be removed by simple filtration. One effective system involves the use of silica sulfuric acid (SiO₂-OSO₃H) in catalytic amounts with ammonium nitrate as the oxidant. researchgate.net This method provides good to excellent yields for the oxidation of various urazoles at room temperature. researchgate.net Powdered barium manganate (B1198562) has also been identified as an excellent solid-phase oxidant for converting urazoles to triazolinediones. rsc.org

In Situ Generation of Oxidizing Species: To handle the high reactivity and instability of some oxidizing agents, methods involving their in situ generation have been developed. A notable example is the catalytic generation of Br⁺ from potassium bromide (KBr) using a primary oxidant like Oxone® or periodic acid. researchgate.net This system efficiently oxidizes urazoles to triazolinediones under mild, heterogeneous conditions. researchgate.net

Telescoped Catalytic Reactions: To circumvent the challenges of isolating the sensitive triazolinedione product, a "telescoped" approach can be employed. This involves the oxidation of the urazole and a subsequent cycloaddition reaction in a single pot. For example, a mild catalytic method uses calcium hypochlorite for the oxidation, followed by a Lewis acid-catalyzed (e.g., MgCl₂) cycloaddition with an appropriate reaction partner, avoiding the need to isolate the intermediate triazolinedione. nih.gov

The table below details various catalytic systems used for the oxidation of urazole analogs.

| Catalyst System | Primary Oxidant | Solvent | Conditions | Yield | Reference |

| Silica Sulfuric Acid (cat.) | NH₄NO₃ | Dichloromethane | Room Temp | 90-98% | researchgate.net |

| KBr (cat.) | Periodic Acid (H₅IO₆) | Dichloromethane | Room Temp | 92-98% | researchgate.net |

| KBr (cat.) | Oxone® | Dichloromethane | Room Temp | 95-98% | researchgate.net |

| Calcium Hypochlorite | - | Dichloromethane | Room Temp | - | nih.gov |

| Barium Manganate | - | Dichloromethane | Room Temp | High | rsc.org |

This table presents data for the oxidation of various urazole analogs to their corresponding triazolinediones.

Design and Chemical Derivatization Strategies for this compound Analogs

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Strategies focus on altering the electronic and steric properties of both the pyridinyl ring and the triazolinedione heterocycle, as well as developing larger hybrid molecules.

Positional Scanning and Substituent Effects on the Pyridinyl Ring

The properties of the title compound can be systematically tuned by modifying the pyridinyl moiety. This includes changing the point of attachment or introducing substituents.

Substituent Effects: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) onto the pyridine ring can modulate the reactivity of the triazolinedione. Electron-donating groups would increase the electron density of the pyridine ring, potentially influencing intermolecular interactions, while electron-withdrawing groups would make the pyridinyl nitrogen less basic and alter the electronic character of the entire molecule. Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives have demonstrated that even small changes, like the addition of a fluorine atom, can impact biological target affinity and brain uptake for imaging applications. nih.gov

Modifications to the Triazoline-2,4-dione Heterocycle

The triazolinedione ring itself is a versatile scaffold for chemical modification. While the N=N double bond is key to its high dienophilic reactivity, the carbonyl groups can also be targeted for derivatization. A common strategy involves modifying the precursor urazole before the final oxidation step.

One significant modification is the replacement of the oxygen atoms of the carbonyl groups with sulfur, creating a 1,2,4-triazolidine-3,5-dithione. The synthesis of 4-aryl-1,2,4-triazolidine-3,5-dithiones has been reported, and these dithio-analogs can react with electrophilic reagents to generate further derivatives. researchgate.net Such a modification dramatically alters the electronic properties, hydrogen-bonding capabilities, and coordination chemistry of the heterocyclic core.

Molecular Mechanisms and Biological Target Engagement

Cellular Pathway Modulation by N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione

Gene Expression and Proteomic Analysis in Model Systems

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed before a detailed article on its molecular and cellular interactions can be written.

Cell-Based Functional Assays (e.g., cell cycle progression, proliferation, migration, invasion)

The functional consequences of the biological target engagement of this compound and its derivatives are often investigated using a variety of cell-based assays. These assays provide crucial information on the compound's effects on fundamental cellular processes that are often dysregulated in diseases like cancer.

Antiproliferative Activity:

Research into the antiproliferative effects of related pyridinyl-triazole compounds has demonstrated their potential to inhibit the growth of cancer cells. For instance, a series of 5-pyridinyl-1,2,4-triazole derivatives has been synthesized and evaluated for their ability to suppress the proliferation of hepatic cancer cell lines. nih.gov

Notably, certain derivatives displayed potent antiproliferative activity. The inhibitory concentrations (IC50) for some of these compounds against HepG2 and Hep3B liver cancer cells are summarized below. nih.gov

| Compound | HepG2 IC50 (µM) | Hep3B IC50 (µM) |

| Derivative 3a | 8.83 | Not specified |

| Derivative 3c | 4.72 | Not specified |

| Derivative 3d | 3.78 | Not specified |

These findings suggest that the pyridinyl-triazole scaffold is a promising starting point for the development of novel antiproliferative agents. The mechanism for this activity was further investigated, revealing that the most potent compounds, 3c and 3d, also exhibited significant inhibitory activity against Focal Adhesion Kinase (FAK), a protein involved in cell survival and proliferation. nih.gov Western blot analysis confirmed that these derivatives could suppress the phosphorylation of FAK in HepG2 cells. nih.gov

Similarly, other studies on novel 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against various cancer cell lines, including murine melanoma (B16F10). ijpca.orgresearchgate.netijpca.org The IC50 values for a selection of these compounds ranged from 41.12µM to 61.11µM. researchgate.netijpca.org

Structure-Mechanism Relationship Elucidation for this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological mechanism is fundamental for the rational design of more potent and selective compounds. While direct studies on this specific class of derivatives are limited, research on broader categories of pyridinyl-triazole compounds provides valuable insights into key structural features that influence their activity.

Studies on 5-pyridinyl-1,2,4-triazole derivatives have indicated that the nature of the substituent on the triazole ring plays a critical role in their antiproliferative activity. For example, the introduction of certain acetamido carboxylic acid skeletons led to compounds with potent inhibitory effects on hepatic cancer cells. nih.gov The most active compounds in this series, 3c and 3d, were found to be potent inhibitors of FAK, suggesting that their mechanism of action involves the suppression of this key signaling protein. nih.gov The data indicates that even small modifications to the substituent can significantly impact the biological activity.

Furthermore, research on other 1,2,4-triazole-pyridine hybrids has highlighted the importance of the linkage and the nature of the substituent on the benzyl (B1604629) group attached to the triazole core. ijpca.org For instance, a derivative featuring a 4-bromobenzylthio group exhibited significant anticancer activity. ijpca.org This suggests that both the electronic and steric properties of the substituents are crucial for biological efficacy.

In the context of 1,2,4-triazole-3-thione derivatives, which share a related core structure, the substitution on the benzylidene ring was found to be critical for their inhibitory activity against metallo-β-lactamases. semanticscholar.org Naphthalene and bromine substitutions on this ring resulted in the most active analogues against NDM-1, a type of metallo-β-lactamase. semanticscholar.org This underscores the importance of hydrophobic and electronic interactions in the binding of these compounds to their target enzymes.

For This compound derivatives, it can be inferred that modifications at several positions could influence their biological activity:

The Pyridine (B92270) Ring: Substitution on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially affecting its binding affinity to biological targets.

The Triazoline-dione Ring: While the core is likely essential for a baseline level of activity, modifications to this ring are less explored in the available literature for this specific scaffold.

Linker between the Rings (if applicable in derivatives): In derivatives where a linker is introduced between the pyridinyl and triazoline-dione moieties, its length, flexibility, and chemical nature could significantly impact the compound's ability to interact with its target.

Preclinical Pharmacological Investigations of this compound Remain Undisclosed in Publicly Available Research

Initial investigations into the preclinical pharmacological profile of the chemical compound this compound reveal a significant lack of publicly available scientific data. Extensive searches of scholarly databases and scientific literature have not yielded specific studies detailing its in vitro or in vivo pharmacological properties.

The compound is listed by several chemical suppliers for research purposes, indicating its availability to the scientific community. scbt.com However, this availability has not yet translated into published research that would elucidate its potential biological activities.

At present, there is no accessible information regarding the following preclinical parameters for this compound:

Receptor Agonism/Antagonism: No studies have been found that characterize the interaction of this compound with any specific receptors.

Enzyme Inhibition/Activation: Data on its effects on enzyme kinetics, whether in cell-free or cellular systems, is not available in the public domain.

Cell-Based Functional Assays: There are no published reports of cell-based assays to determine its functional response on any cellular pathway or receptor activation.

In Vivo Studies: Mechanistic, proof-of-concept, target engagement, or pathway modulation studies in animal models have not been reported in the available literature.

While research exists on related heterocyclic structures such as 1,2,4-triazoles and their fused derivatives, which have shown a range of biological activities including anticancer and enzyme inhibitory properties, this information cannot be extrapolated to this compound due to its distinct chemical structure. nih.govnih.govnih.govnih.govijpca.org The specific arrangement of atoms within this molecule dictates its unique physicochemical and pharmacological properties, which must be determined through direct experimental investigation.

Therefore, a comprehensive article on the preclinical pharmacology and pharmacodynamics of this compound, as per the requested detailed outline, cannot be generated at this time due to the absence of foundational research data.

Pre Clinical Pharmacological Investigations and Pharmacodynamics

In Vivo Mechanistic and Proof-of-Concept Studies (Non-Clinical, Non-Therapeutic Endpoints)

Biomarker Identification and Validation

There are currently no publicly available studies that have identified or validated specific biomarkers for assessing the pharmacological activity or response to N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione in preclinical models. Research into the broader class of 1,2,4-triazole (B32235) derivatives has explored their potential as inhibitors of various enzymes or as receptor antagonists, which could theoretically serve as a starting point for biomarker discovery. However, without dedicated research on this compound, any discussion of potential biomarkers would be purely speculative.

Pharmacokinetic Characterization in Pre-clinical Models (Excluding Dosage/Administration)

The pharmacokinetic profile of this compound has not been detailed in the available scientific literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a potential therapeutic agent. The following subsections outline the key areas where data is needed.

Absorption and Distribution Studies in Model Organisms

No data has been published regarding the absorption and distribution of this compound in any model organism. Key parameters that would need to be investigated include its oral bioavailability, the rate and extent of its absorption from the gastrointestinal tract, and its distribution into various tissues and organs. Factors such as plasma protein binding and the ability to cross the blood-brain barrier would also be critical to understand its potential therapeutic applications and off-target effects.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound is currently unknown. In vitro studies using liver microsomes or hepatocytes from different species, followed by in vivo studies in animal models, would be necessary to identify the major metabolic pathways. Potential biotransformations could involve oxidation, reduction, or hydrolysis of the triazoline-dione or pyridine (B92270) rings, as well as conjugation reactions to form more water-soluble metabolites. The identification of major metabolites is crucial for understanding the compound's clearance mechanisms and for assessing the potential for drug-drug interactions or the formation of active or toxic metabolites.

Excretion Mechanisms and Routes

Information on the excretion mechanisms and routes for this compound and its potential metabolites is not available. Studies would be required to determine the primary routes of elimination from the body, such as through urine or feces. The characterization of renal and biliary clearance would be essential to complete the pharmacokinetic profile of the compound.

Computational and Theoretical Investigations of N 4 Pyridinyl 1,3,5 Triazoline 2,4 Dione

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione, to the active site of a target protein.

Detailed research findings from analogous systems, such as triazolinone and other triazole derivatives, have shown their potential as inhibitors for various enzymes. For instance, studies on triazolinone derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase have demonstrated that these molecules can effectively bind to allosteric sites on the enzyme. nih.gov The process involves preparing the 3D structure of the ligand and the protein and then using a docking algorithm, like those in GLIDE or AutoDock, to explore possible binding poses. nih.govresearchgate.net

For this compound, the nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygens and nitrogens in the triazoline-dione ring are expected to be key hydrogen bond acceptors and donors. These features would likely facilitate strong interactions with amino acid residues like lysine, arginine, and histidine within a protein's active site. The aromatic nature of the pyridine ring could also lead to favorable pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

An illustrative molecular docking study of this compound against a hypothetical protein kinase target might yield results similar to those presented in the following table:

| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen (N) | LYS-12 (NH) | 2.9 |

| Hydrogen Bond | Carbonyl Oxygen (O) | ARG-85 (NH2) | 3.1 |

| Pi-Pi Stacking | Pyridine Ring | PHE-80 | 4.5 |

This table is illustrative and based on typical interactions observed for similar heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery.

The development of a QSAR model for a series of this compound analogs would involve synthesizing a library of related compounds and testing their biological activity. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, like partial least squares (PLS) analysis, are then employed to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the structural requirements for high activity. nih.gov CoMFA models typically correlate steric and electrostatic fields with biological activities, while CoMSIA models can also include hydrophobic and hydrogen bond donor/acceptor fields. nih.gov Research on triazole-bearing compounds has successfully used 3D-QSAR to develop pharmacophore models for cyclooxygenase-2 (COX-2) inhibitors. nih.gov

A hypothetical QSAR model for this compound derivatives might reveal that:

Increased steric bulk at certain positions on the pyridine ring is detrimental to activity.

Electron-withdrawing substituents on the pyridine ring enhance activity.

The presence of a hydrogen bond donor at a specific location is crucial for binding.

| Model | r² | q² | Predictive r² |

| CoMFA | 0.95 | 0.65 | 0.85 |

| CoMSIA | 0.92 | 0.70 | 0.88 |

This table presents hypothetical statistical values for illustrative QSAR models, based on findings for related compound series. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and the dynamic stability of its complex with a biological target.

In the context of ligand-protein interactions, MD simulations can be used to refine docked poses and to assess the stability of the predicted binding mode. By simulating the complex in a solvated environment over nanoseconds, researchers can observe how the ligand and protein adapt to each other and identify key stable interactions. Studies on other heterocyclic systems have used MD simulations to confirm the stability of ligand-protein complexes over simulation times of 100 ns. nih.gov

An MD simulation of this compound bound to a protein would likely show that the initial hydrogen bonds and pi-pi stacking interactions observed in docking are maintained throughout the simulation, indicating a stable binding mode. The simulation could also reveal the role of water molecules in mediating interactions between the ligand and the protein.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| RMSD of Ligand | < 2.0 Å |

This table provides typical parameters and an expected outcome for an illustrative molecular dynamics simulation.

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, DFT calculations can be used to determine its optimized geometry, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO).

The MESP map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions. For this compound, the MESP would likely show negative potential around the carbonyl oxygens and the pyridine nitrogen, indicating these are sites for electrophilic attack or hydrogen bonding. elsevierpure.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. DFT studies on similar heterocyclic systems, like thiazolidine-2,4-dione derivatives, have been used to calculate these properties and predict reactivity. elsevierpure.com

| Quantum Chemical Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical values from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G), based on related structures.*

De Novo Design Approaches and Virtual Screening

De novo design and virtual screening are computational strategies used to identify novel molecules with desired biological activities. Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.govresearchgate.net De novo design, on the other hand, involves building new molecules from scratch based on the structural requirements of a target's active site.

The this compound scaffold could serve as a starting point for both approaches. In a virtual screening campaign, large chemical libraries could be screened for compounds that are structurally similar to this compound or that have complementary properties to a target active site. nih.gov The hit rates from virtual screens are often significantly higher than those from experimental high-throughput screening. nih.gov

In a de novo design approach, the this compound core could be used as a central fragment, and different substituents could be computationally "grown" from it to optimize interactions with a target protein. This allows for the exploration of novel chemical space and the design of highly potent and selective ligands.

| Virtual Screening Metric | Illustrative Value |

| Library Size | >1 million compounds |

| Hit Rate | 1-5% |

| Fold Enrichment | 100-1000x over random screening |

This table provides typical metrics for a virtual screening campaign, illustrating the efficiency of this approach. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Applications

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of a parent compound and its metabolites, as well as for monitoring the progress of its synthesis. The high accuracy of HRMS allows for the determination of elemental compositions, which is crucial for identifying unknown metabolites or reaction byproducts.

In a research context, the metabolic stability of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione would be investigated by incubating the compound with liver microsomes or other metabolic systems. HRMS, often coupled with liquid chromatography (LC-HRMS), would then be used to detect and identify potential metabolites. nih.gov For instance, common metabolic transformations for nitrogen-containing heterocycles include oxidation, hydroxylation, and N-dealkylation. The high mass accuracy of instruments like the Q Exactive Orbitrap allows for the confident identification of these modifications. For example, the hydroxylation of the pyridine (B92270) ring would result in a mass increase corresponding to the addition of an oxygen atom.

Furthermore, HRMS is invaluable for reaction monitoring during the synthesis of the title compound. rsc.org It can confirm the formation of the desired product and identify any impurities or side-products in real-time, facilitating optimization of reaction conditions. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, providing clues to the compound's connectivity. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for Hypothetical Metabolites of this compound

| Compound/Metabolite | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Transformation |

| Parent Compound | C₈H₅N₅O₂ | 192.0516 | 192.0515 | -0.5 | --- |

| Pyridine-N-Oxide | C₈H₅N₅O₃ | 208.0465 | 208.0464 | -0.5 | N-oxidation of pyridine |

| Hydroxypyridinyl derivative | C₈H₅N₅O₃ | 208.0465 | 208.0466 | +0.5 | Hydroxylation of pyridine ring |

| Dihydro-triazoline derivative | C₈H₇N₅O₂ | 194.0673 | 194.0672 | -0.5 | Reduction of triazoline ring |

Note: This table is illustrative and based on common metabolic pathways for related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the structure of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The characteristic signals for the pyridinyl protons would be expected in the aromatic region, with their chemical shifts and coupling patterns confirming the 4-substitution pattern. wikipedia.org The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbons of the triazoline-2,4-dione ring.

Heteronuclear 2D NMR experiments are crucial for assigning these signals unambiguously. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting the pyridinyl ring to the triazoline-dione moiety via the nitrogen atom. nih.gov

These techniques, when used in concert, provide a complete picture of the molecule's covalent framework. mdpi.comsemanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyridine C2/C6 | 8.70 (d) | 151.0 |

| Pyridine C3/C5 | 7.80 (d) | 121.0 |

| Pyridine C4 | --- | 145.0 |

| Triazoline C2/C4 (C=O) | --- | 155.0 |

Note: This table is illustrative, based on known chemical shifts for 4-substituted pyridines and triazole derivatives. Actual values would need to be determined experimentally. wikipedia.orgrsc.org

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid state. mdpi.com For this compound, obtaining a single crystal of the compound itself or, more significantly, in a complex with a biological target (e.g., an enzyme), would yield invaluable information.

Analysis of the crystal structure of the compound alone would confirm its planar or non-planar nature, bond lengths, bond angles, and intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding. nih.govnih.gov When co-crystallized with a target protein, the resulting structure reveals the precise binding mode, identifying the key amino acid residues involved in the interaction and the orientation of the inhibitor within the active site. acs.orgresearchgate.net This information is critical for structure-based drug design, enabling rational modifications to improve potency and selectivity.

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents example data from a published crystal structure of a related triazolo-pyridazine derivative to illustrate typical parameters obtained from an X-ray diffraction experiment. mdpi.com

Advanced Spectroscopic Techniques for Conformational and Interaction Studies

Beyond the core techniques of MS, NMR, and X-ray crystallography, other advanced spectroscopic methods can provide dynamic and interaction-specific information.

Circular Dichroism (CD) Spectroscopy : If the compound or its target complex is chiral, or if it binds to a chiral macromolecule like a protein, CD spectroscopy can provide information about its conformation and any induced conformational changes upon binding. nih.govnih.gov For example, changes in the CD spectrum of a protein upon binding of this compound could indicate alterations in the protein's secondary structure. Exciton-coupled circular dichroism (ECCD) is particularly sensitive for determining the absolute configuration and conformation of molecules with multiple chromophores in a chiral arrangement. rsc.org

Fluorescence Spectroscopy : The intrinsic fluorescence of the pyridinyl moiety or a target protein's tryptophan residues can be exploited to study binding interactions. nih.govacs.org The binding of the compound to a protein can lead to quenching of the protein's intrinsic fluorescence or a change in the fluorescence of the compound itself. mdpi.comresearchgate.net By titrating one component against the other, one can determine binding affinities (Kd) and stoichiometry. These studies provide crucial data on the thermodynamics of the interaction. nih.gov

These advanced techniques complement the structural data from NMR and X-ray crystallography by providing insights into the dynamic behavior and interactions of this compound in solution, which is often more representative of a biological environment.

Emerging Research Areas and Conceptual Applications

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione as Chemical Probes for Biological Systems

The utility of this compound as a chemical probe stems from the inherent reactivity of the triazolinedione moiety, which allows for the labeling of biomolecules. TAD derivatives are known to react selectively with specific amino acid residues, making them excellent candidates for protein modification and study. researchgate.netmdpi.com

The primary mechanism for this interaction is an electrophilic aromatic substitution reaction, targeting the electron-rich side chains of tyrosine and tryptophan. rsc.org This "tyrosine-click" reaction is particularly notable for its rapid kinetics and high chemoselectivity, proceeding smoothly under biocompatible conditions. mdpi.comacs.org The pyridine (B92270) ring in this compound could potentially modulate the reactivity and solubility of the probe, offering advantages in biological systems.

Detailed Research Findings:

Chemoselectivity: Phenyl-1,2,4-triazoline-3,5-diones (PTADs) exhibit remarkable chemoselectivity for tyrosine residues. mdpi.com This allows for the specific labeling of proteins even in complex biological mixtures.

Reaction Conditions: The bioconjugation reactions with TADs are tolerant of a wide pH range and can be performed in aqueous or semi-aqueous environments. mdpi.com The presence of a catalytic amount of water has been shown to enhance the reaction rate in some cases. mdpi.com

Reaction Mechanism: The conjugation of TAD derivatives with tyrosine can proceed through either an SEAr-type or an Ene-type mechanism. mdpi.com

Potential in Ligand-Directed Reactivity and Bioconjugation Chemistry

The field of bioconjugation has greatly benefited from the development of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. rsc.orgresearchgate.net Triazolinediones are considered powerful reagents in this context due to their ultrafast reaction rates with specific functional groups. researchgate.net

This compound holds significant promise in ligand-directed reactivity and bioconjugation. The pyridine moiety can act as a handle for further functionalization or can influence the targeting of the molecule. For instance, it could be quaternized to create a charged species with altered solubility and biodistribution. nih.gov The development of heterobifunctional probes based on a pyridinium (B92312) scaffold has been demonstrated with related triazine compounds, suggesting a similar potential for this triazolinedione derivative. nih.govresearchgate.net

Interactive Data Table: Comparison of Related Compounds in Bioconjugation

| Compound/Class | Target Residue(s) | Key Features | Reference |

| Phenyl-1,2,4-triazoline-3,5-diones (PTADs) | Tyrosine | High chemoselectivity, rapid kinetics, wide pH tolerance | mdpi.com |

| Pyridinium 1,2,4-triazines | Strained Alkenes/Alkynes | Enhanced water solubility, potential for fluorogenic labeling | nih.govrsc.org |

| This compound | Tyrosine, Tryptophan (inferred) | Potential for modulated reactivity and solubility due to the pyridine group |

Exploration in Material Science or other Non-Biological Disciplines

The applications of triazolinediones extend beyond biology into the realm of material science. researchgate.netacs.org Their ability to participate in Diels-Alder and Alder-ene reactions makes them excellent cross-linking and modifying agents for polymers. rsc.orgresearchgate.net

The incorporation of this compound into polymer chains could introduce new functionalities. The pyridine nitrogen offers a site for hydrogen bonding, metal coordination, or acid-base interactions, which could be used to create stimuli-responsive or self-healing materials. Research on PTAD has shown its utility in creating thermally reversible supramolecular cross-linked elastomers. researchgate.net The dynamic nature of the Alder-ene adduct of TAD with indole (B1671886) at elevated temperatures has been exploited to create rewritable polymer patterns on surfaces. researchgate.net

Potential Applications in Material Science:

Polymer Modification: Grafting of the triazolinedione moiety onto polymer backbones to alter their properties.

Stimuli-Responsive Materials: The pyridine group could respond to changes in pH or the presence of metal ions.

Dynamic Materials: The reversible nature of some TAD adducts could be harnessed to create self-healing or reprocessable polymers. rsc.org

Role in Diagnostic Reagent Development (Mechanistic/Analytical Focus)

In diagnostics, the development of reagents that can selectively and detectably bind to target molecules is crucial. The high reactivity and selectivity of this compound make it a candidate for such applications.

The reaction of TAD derivatives is often accompanied by a color change, as the typically red or pink TAD is converted to a colorless urazole (B1197782) adduct. rsc.org This inherent colorimetric property could be exploited for the development of simple analytical tests. Furthermore, the pyridine group could be functionalized with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to create a versatile diagnostic probe. The discovery that pyridinium 1,2,4-triazines can form fluorescent products upon reaction with dienophiles opens up the possibility of developing fluorogenic probes based on this compound. nih.govrsc.org

Interactive Data Table: Mechanistic & Analytical Properties of Triazolinediones

| Property | Description | Relevance to Diagnostics | Reference |

| Colorimetric Change | Triazolinediones are typically colored, while their adducts are colorless. | Provides a visual readout for analytical assays. | rsc.org |

| Fluorogenic Potential | Related pyridinium triazines form fluorescent products upon reaction. | Enables the development of highly sensitive "turn-on" fluorescent probes. | nih.govrsc.org |

| High Reactivity | Ultrafast "click" reactions with specific functional groups. | Allows for rapid and efficient labeling of analytes. | researchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

The academic study of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is in a nascent stage, with a notable scarcity of dedicated research. The majority of scientific understanding is extrapolated from studies on structurally related compounds, primarily 4-Phenyl-1,3,5-triazoline-2,4-dione (PTAD). PTAD is well-documented as a highly reactive dienophile, engaging readily in Diels-Alder reactions, which was famously leveraged in the first total synthesis of prismane. wikipedia.org The triazole motif, more broadly, is a cornerstone in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole (B32235) have been synthesized and investigated for a wide range of biological activities, including potential anticancer properties and as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.govnih.gov Furthermore, the inclusion of a pyridinyl group suggests potential applications in coordination chemistry, where related di-pyridyl-triazole compounds serve as multi-topic bridging ligands for creating complex coordination polymers. mdpi.comresearchgate.net The primary contribution to the field, therefore, is the identification of this compound as a molecule of significant potential, warranting further investigation based on the established reactivity and utility of its constituent chemical moieties.

Future Directions in Synthesis and Derivatization

Future research should prioritize the development of a reliable synthetic pathway. A logical starting point would be to adapt established methods for analogous compounds. For instance, the synthesis of PTAD involves the oxidation of its precursor, 4-phenylurazole. wikipedia.org A similar strategy could be employed for this compound, starting from a pyridinyl-substituted urazole (B1197782).

Potential Synthetic Approach:

Formation of a Pyridinyl Semicarbazide (B1199961): Reaction of a suitable hydrazine (B178648) derivative with a pyridinyl isocyanate.

Cyclization: Base-catalyzed cyclization of the semicarbazide to form 4-(pyridin-4-yl)urazole.

Oxidation: Mild oxidation of the urazole precursor to yield the target this compound.

Once a synthetic route is established, future work could focus on derivatization to create a library of related compounds. Modifications could be made to the pyridine (B92270) ring (e.g., substitution at positions 2, 3, 5, or 6) to modulate the electronic properties and steric profile of the molecule, which could fine-tune its reactivity and biological activity.

Prospective Avenues for Molecular Mechanism Elucidation and Pre-clinical Investigation

Given the biological activities observed in related heterocyclic systems, several avenues for preclinical investigation are plausible. The structural similarity to compounds with known biological effects provides a rational basis for initial screening efforts.

Table 1: Potential Pre-clinical Research Areas for this compound

| Research Area | Rationale Based on Analogous Compounds | Potential Targets/Assays | Citations |

| Oncology | Various triazole and triazolopyrimidine derivatives have demonstrated cytotoxic activity against cancer cell lines. | In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7). | nih.gov |

| Enzyme Inhibition | Pyridinyl-triazole derivatives have been identified as inhibitors of xanthine oxidase, a target for hyperuricemia. | Xanthine oxidase inhibitory assays; kinetic studies to determine the mechanism of inhibition (e.g., competitive, mixed-type). | nih.gov |

| Antimicrobial Activity | Amine- and thione-substituted triazoles have been studied for antimicrobial properties. | Screening against a panel of pathogenic bacteria and fungi. | nih.gov |

| CNS Activity | Certain triazoline-5-thione derivatives with pyridinyl and phenyl groups have been synthesized with the expectation of action on the central nervous system. | Initial screening in models for neuroprotective or other CNS effects. | nih.gov |

Elucidating the molecular mechanism would follow any positive hits from these screening campaigns. For example, if xanthine oxidase inhibition is confirmed, molecular docking studies could be performed to predict the binding mode within the enzyme's active site, guiding further structural optimization. nih.gov

Outlook for this compound in Advanced Chemical Biology

The unique combination of a reactive dienophile and a versatile pyridine moiety positions this compound as a potentially powerful tool in chemical biology.

Bioconjugation and Labeling: The triazoline-dione group is an exceptionally reactive dienophile, capable of participating in rapid and efficient Diels-Alder reactions, including with dienes found in biological systems or those introduced artificially. This suggests its utility as a bioorthogonal linker for conjugating molecules to proteins, nucleic acids, or cell surfaces.

Chemical Probes: The pyridinyl nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. This property could be exploited to design probes that target metalloenzymes or specific receptor sites where such interactions are critical.

Fragment-Based Drug Discovery: As a small, rigid heterocyclic molecule, it represents an attractive fragment for fragment-based screening campaigns. Its derivatization could lead to the development of novel lead compounds for various therapeutic targets. nih.gov

The outlook for this compound is one of untapped potential. Its exploration could contribute significantly to synthetic methodology, medicinal chemistry, and the development of new chemical biology tools.

Q & A

Q. How can researchers optimize the synthesis of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as base selection, temperature, and reaction time. For example, in analogous triazine derivatives, reactions with Appel salt (4-chloro-5H-1,2,3-dithiazol-5-ylidene) and aminopyridines were optimized using bases like triethylamine at 0–25°C for 6–24 hours . Isolation techniques, such as precipitation in acidic or basic media (e.g., 2M HCl or 10% NaOH), can recover unreacted starting materials, suggesting stability under harsh conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for high-purity yields.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and DEPT-135) to confirm pyridinyl and triazoline-dione ring protons/carbons.

- FT-IR to identify carbonyl (C=O, ~1700–1750 cm⁻¹) and C-N stretching (~1350–1450 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode).

- X-ray crystallography (if crystals form) to resolve stereoelectronic effects in the triazoline-dione core .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Stability studies should test aqueous solutions at pH 1–14 (e.g., 2M HCl, 10% NaOH) and temperatures (25–80°C) over 24–72 hours. For example, triazine derivatives with pyridinyl substituents showed no degradation in acidic/basic media at room temperature, as confirmed by TLC and NMR . Thermo-gravimetric analysis (TGA) can assess decomposition temperatures (>200°C for similar triazoles) .

Advanced Research Questions

Q. What strategies are recommended for evaluating This compound as a scaffold for enzyme inhibition (e.g., Thymidine Phosphorylase)?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric TPase inhibition assays with 5-fluoro-2'-deoxyuridine as a substrate. IC₅₀ values can be compared to known inhibitors (e.g., 1,3,5-triazine-2-thioxo-4-one derivatives with IC₅₀ ~10–50 µM) .

- Structure-Activity Relationships (SAR) : Modify the pyridinyl substituent (e.g., electron-withdrawing groups) and triazoline-dione core (e.g., thioxo analogs) to enhance binding affinity. Docking studies (AutoDock Vina) can predict interactions with TPase’s active site .

Q. How can computational modeling guide the design of This compound analogs for target-specific applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability in TPase or other targets.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (Fukui indices) to predict reactive sites for functionalization .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<3), topological polar surface area (~80–100 Ų), and cytochrome P450 inhibition profiles .

Q. How should researchers address contradictory data in stability or reactivity studies of This compound derivatives?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (pH, solvent, temperature) with standardized analytical methods (e.g., HPLC purity >98%).

- Cross-Validation : Compare results with structurally related compounds (e.g., 2,4-dioxohexahydro-1,3,5-triazine derivatives) to identify trends in hydrolytic or oxidative stability .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-triazoline) to track degradation pathways via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.